Methenolone enanthate

Catalog No.
S535112
CAS No.
303-42-4
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methenolone enanthate

CAS Number

303-42-4

Product Name

Methenolone enanthate

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

ANJQEDFWRSLVBR-VHUDCFPWSA-N

SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(=CC(=O)C4)C)C)C

Solubility

Soluble in DMSO

Synonyms

methenolone enanthate, methenolone enanthate, (17alpha)-isomer, methenolone enanthate, (17beta)-isomer, methenolone heptanoate, methenolone oenanthate, Primobolan Depot

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C

Description

The exact mass of the compound Methenolone enanthate is 414.3134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64967. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens - Testosterone - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anabolic-Androgenic Steroid Effects on Bone Development

Some scientific research has investigated the effects of Methenolone enanthate (ME), an anabolic-androgenic steroid (AAS), on bone development in adolescent rats. These studies compared bone growth in rats given ME to those given a placebo or no treatment []. The findings suggest a gender difference in how ME impacts bone development:

  • In male rats, ME administration may suppress bone growth in the femur and humerus [].
  • In female rats, ME administration may enhance bone growth in the femur [].

Methenolone enanthate is a synthetic anabolic steroid derived from dihydrotestosterone (DHT). It is characterized by its moderate anabolic effects and weak androgenic properties, making it unique among anabolic steroids. The chemical formula for methenolone enanthate is C27H42O3C_{27}H_{42}O_{3}, and its molecular weight is approximately 414.62 g/mol . This compound is commonly marketed under the brand names Primobolan Depot and Nibal Injection, primarily for therapeutic use in treating conditions like anemia due to bone marrow failure .

The mechanism of action of methenolone enanthate in treating anemia is not fully understood. However, it is believed to stimulate red blood cell production in the bone marrow, potentially by increasing protein synthesis and hemoglobin production []. Additionally, its mild androgenic effects might contribute to muscle growth and increased appetite, which can be beneficial in some anemia patients [].

Methenolone enanthate is generally considered a less potent AAS compared to others []. However, it can still cause various side effects, including:

  • Liver damage: AAS can cause elevated liver enzymes and potential liver toxicity.
  • Cardiovascular effects: AAS use can increase the risk of heart attacks, strokes, and high blood pressure.
  • Mood swings and aggression: AAS can alter mood and behavior, leading to aggression and irritability.
  • Endocrine disruptions: AAS can suppress natural testosterone production and lead to gynecomastia (breast enlargement in males).

Methenolone enanthate exhibits a stable chemical structure that resists metabolic breakdown, particularly due to the presence of a double bond between the C1 and C2 positions. This structural feature contributes to its anabolic activity while minimizing androgenic side effects . The compound does not convert into estrogens, as it does not interact with the aromatase enzyme . Its pharmacokinetics indicate a biological half-life of approximately 10.5 days following intramuscular injection, allowing for sustained release and prolonged action in the body .

As an agonist of the androgen receptor, methenolone enanthate promotes muscle growth and strength gains without significant estrogenic activity. Its anabolic effects are moderate, making it a popular choice among athletes seeking performance enhancement without the severe side effects associated with more potent steroids . Common side effects include symptoms of masculinization such as acne, hirsutism, and voice changes in women, while men may experience increased libido and other androgen-related effects .

Methenolone enanthate is synthesized through the esterification of methenolone with enanthic acid (heptanoic acid). This process typically involves the following steps:

  • Preparation of Methenolone: Methenolone is first synthesized from DHT through modifications that include alkylation at the 17-position.
  • Esterification: The hydroxyl group at the 17-beta position of methenolone reacts with enanthic acid in the presence of a catalyst to form methenolone enanthate.
  • Purification: The final product undergoes purification to remove any unreacted materials and by-products.

This synthetic pathway results in a compound that retains the desired anabolic properties while minimizing androgenic effects .

Methenolone enanthate is primarily used in medical settings to treat conditions such as:

  • Anemia: Particularly in cases related to bone marrow failure.
  • Muscle Wasting Disorders: It helps in preserving lean body mass during chronic illnesses.
  • Performance Enhancement: Although illegal in competitive sports, it is often misused by athletes for its muscle-building properties.

Due to its low estrogenic activity, it is favored by individuals who are sensitive to estrogen-related side effects .

Methenolone enanthate has been shown to interact with various medications and biological systems:

  • Antidiabetics: It may enhance the effects of drugs like insulin and metformin.
  • Thyroid Function Tests: The compound can interfere with thyroid hormone assays, complicating clinical assessments .
  • Neuromuscular Blockers: There may be resistance to neuromuscular blockers when using methenolone enanthate, necessitating careful monitoring during surgical procedures .

Methenolone enanthate shares similarities with several other anabolic steroids but is unique due to its specific structural characteristics and pharmacological profile. Below are some comparable compounds:

Compound NameAnabolic ActivityAndrogenic ActivityEstrogenic ActivityUnique Features
Methenolone acetateModerateLowNoneOral administration available
Nandrolone decanoateHighModerateLowHigher anabolic potency
TestosteroneHighHighYesPrimary male sex hormone
Trenbolone acetateVery HighHighNonePotent muscle-building agent

Methenolone enanthate's lack of estrogenic activity makes it particularly appealing for users concerned about side effects like gynecomastia, which can occur with other steroids that convert to estrogen .

Methenolone enanthate emerged from mid-20th-century efforts to develop AAS with reduced androgenic side effects. Key milestones include:

  • 1960: Initial synthesis of methenolone base, followed by esterification to create the enanthate derivative.
  • 1962: Introduction to the U.S. market under the trade name Nibal Depot by Squibb Pharmaceuticals for anemia treatment.
  • 1960s–1970s: Transition to European markets as Primobolan Depot after U.S. discontinuation, with manufacturing rights acquired by Schering AG in West Germany.
  • Post-1980s: Gradual medical phase-out in most nations, persisting in limited markets like Spain and Turkey.

The compound’s design aimed to mitigate estrogenic and hepatotoxic risks associated with earlier AAS, leveraging its DHT backbone to avoid aromatization. Despite initial therapeutic promise, its adoption declined due to emerging regulatory restrictions and black-market diversion for performance enhancement.

The industrial synthesis of methenolone enanthate relies fundamentally on the esterification of the 17β-hydroxyl group of methenolone with heptanoic acid or its activated derivatives. Multiple esterification methodologies have been developed and optimized for this transformation, each offering distinct advantages in terms of yield, selectivity, and industrial applicability.

Catalytic Ester Synthesis Using DMAP and Carbodiimides

The Steglich esterification methodology represents the most sophisticated and widely adopted approach for methenolone enanthate synthesis . This method employs N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent in conjunction with 4-dimethylaminopyridine (DMAP) as the nucleophilic catalyst [2]. The reaction proceeds through a carefully orchestrated mechanism involving initial activation of heptanoic acid by DCC to form an O-acylurea intermediate, followed by acyl transfer to DMAP, which subsequently delivers the activated acyl group to the 17β-hydroxyl position of methenolone .

The optimal reaction conditions for this methodology involve dissolving methenolone in anhydrous dichloromethane at concentrations ranging from 0.1 to 0.3 M, followed by addition of heptanoic acid (1.1-1.5 equivalents), DCC (1.2 equivalents), and DMAP (0.1-0.2 equivalents) . The reaction mixture is maintained at temperatures between 20-25°C under an inert atmosphere for 2-6 hours, yielding the desired methenolone enanthate in 80-95% yield with high selectivity .

An alternative carbodiimide-based approach utilizes N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with DMAP [3]. This methodology offers the significant advantage of producing water-soluble urea byproducts that can be readily removed through aqueous extraction procedures. The reaction conditions are similar to the DCC-mediated process, employing EDC (1.1-1.5 equivalents) and DMAP (0.1 equivalent) in dichloromethane at room temperature for 2-8 hours, achieving yields of 75-90% [4].

N,N'-diisopropylcarbodiimide (DIC) has also been employed as an alternative coupling reagent, offering improved handling characteristics compared to DCC while maintaining comparable efficacy . The DIC-mediated esterification proceeds under identical conditions to the DCC method, providing yields of 80-92% with excellent selectivity for the 17β-position .

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in optimizing the esterification process for methenolone enanthate synthesis. Polar aprotic solvents, particularly dichloromethane, have emerged as the preferred reaction medium due to their ability to solubilize both the steroid substrate and the coupling reagents while promoting efficient esterification [3] [5].

Dichloromethane offers several advantages including excellent solubility for steroids, compatibility with carbodiimide coupling agents, and ease of removal during workup procedures [3]. The binary solvent system of dichloromethane with N,N-dimethylformamide (DCM/DMF) has been investigated for challenging substrates, where the addition of DMF significantly enhances substrate solubility while maintaining reaction efficiency [5].

Pyridine represents an alternative solvent system, particularly advantageous for direct acylation reactions using acid chlorides [6]. When employing heptanoyl chloride as the acylating agent, pyridine serves both as solvent and base, neutralizing the hydrogen chloride generated during the reaction [6]. The reaction conditions involve dissolving methenolone in pyridine (20 mL per gram of substrate) followed by addition of heptanoyl chloride (1.1 equivalents) at controlled temperatures of 25-30°C for 3-12 hours [6].

Temperature optimization studies have revealed that maintaining reaction temperatures between 20-30°C provides the optimal balance between reaction rate and selectivity [7]. Higher temperatures (above 40°C) can lead to increased side reactions, including potential isomerization or decomposition of the steroid substrate, while lower temperatures result in unacceptably slow reaction rates [7].

The implementation of microwave-assisted conditions has been explored for accelerating the esterification process. Under optimized microwave conditions (200 W, 100°C, 5 minutes), remarkable rate enhancements of up to 576-fold have been achieved compared to conventional heating methods [7]. However, careful optimization is required to prevent overheating and maintain product selectivity.

Purification Techniques and Yield Maximization

The purification of methenolone enanthate from crude reaction mixtures requires careful consideration of the compound's physicochemical properties and potential impurities. Multiple purification strategies have been developed to achieve the high purity standards required for pharmaceutical applications.

Column chromatography using silica gel represents the most versatile purification method for methenolone enanthate [8]. The optimal mobile phase consists of gradient elution systems employing hexanes and ethyl acetate in ratios ranging from 95:5 to 70:30, depending on the specific impurity profile [8]. This methodology typically achieves purities of 95-98% with recovery yields of 80-90% [8].

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed for high-purity separations, particularly for analytical standards and small-scale preparations [8]. The optimal conditions employ C18 stationary phases with acetonitrile-water mobile phases in isocratic or gradient elution modes [8]. While this technique achieves exceptional purities exceeding 99%, its application is limited by cost considerations and scalability constraints [8].

Recrystallization methodologies offer excellent scalability and cost-effectiveness for industrial applications. Methanol has emerged as the preferred recrystallization solvent, providing purities of 98-99.5% with recovery yields of 85-95% [6]. The optimal procedure involves dissolution of crude methenolone enanthate in hot methanol (10-15 mL per gram), followed by controlled cooling to promote crystal formation [6]. Alternative solvents including ethanol and ethyl acetate have been investigated, achieving comparable purification efficiency [6].

Liquid-liquid extraction procedures utilizing chloroform-water systems provide an efficient method for removing polar impurities and byproducts [6]. The crude reaction mixture is extracted with chloroform, followed by sequential washing with hydrochloric acid, water, sodium carbonate solution, and finally water to achieve neutral pH [6]. This methodology achieves purities of 90-95% with excellent scalability for industrial applications [6].

Crystallization optimization studies have identified key parameters affecting crystal quality and yield. Temperature control during crystallization is critical, with slow cooling rates (1-2°C per hour) promoting larger, higher-quality crystals [9]. The addition of seed crystals and controlled agitation further enhance crystallization efficiency and reproducibility [9].

Comparative Analysis of Patented Synthesis Protocols

Analysis of patent literature reveals significant evolution in methenolone enanthate synthesis methodologies over the past several decades. The Chinese patent CN1557828A describes a comprehensive synthetic route beginning from 17β-acetoxy-5α-androst-1-en-3-one and proceeding through five sequential transformations including epoxidation, hydrogenolysis, ketalization, oxidation, and Grignard reaction to yield methenolone [6]. The final esterification step employs heptanoyl chloride in pyridine at 25-30°C for 3 hours, achieving yields of approximately 75-85% [6].

The CN101456888A patent presents an alternative approach focusing on improved environmental sustainability by avoiding diazotization reactions [10]. This methodology emphasizes the use of epoxidation and catalytic hydrogenolysis with palladium-calcium carbonate catalysts, achieving overall yields of 70% for the ketalization-oxidation sequence [10]. The subsequent esterification employs similar conditions to CN1557828A but with enhanced purification protocols [10].

European patent EP0072200A2 describes optimized conditions for steroid ester synthesis using reduced quantities of trifluoroacetic anhydride compared to earlier methodologies [11]. This approach employs only 1 mL of trifluoroacetic anhydride per gram of starting material, representing a 75% reduction compared to previous protocols while maintaining equivalent yields [11].

United States patent US4181669A details carbodiimide-mediated esterification protocols specifically optimized for steroid substrates [12]. The methodology employs DCC and DMAP in anhydrous solvents under strictly controlled moisture conditions, achieving yields consistently exceeding 85% [12]. This patent established many of the fundamental principles still employed in contemporary synthesis protocols [12].

Comparative yield analysis across patented methodologies reveals that modern carbodiimide-based approaches consistently outperform classical acid chloride methods in terms of both yield and selectivity. The DCC/DMAP methodology achieves average yields of 87.5% compared to 80% for direct acylation approaches . Additionally, the carbodiimide methods demonstrate superior reproducibility and reduced formation of side products .

Environmental considerations have become increasingly important in recent patent applications. The trend toward greener methodologies includes the adoption of recyclable catalysts, reduced solvent consumption, and elimination of toxic reagents [13]. Microwave-assisted synthesis protocols represent a particularly promising development, offering dramatic reductions in reaction times while maintaining high yields and selectivity [7].

Process economics analysis indicates that while carbodiimide-based methodologies require higher initial reagent costs, the improved yields and reduced purification requirements result in superior overall economics for large-scale production [13]. The elimination of hydrogen chloride generation also reduces equipment corrosion and waste treatment costs [13].

Quality control protocols across different patent methodologies emphasize the importance of moisture exclusion, temperature control, and inert atmosphere maintenance. The most successful industrial implementations employ continuous monitoring of reaction progress through high-performance liquid chromatography, enabling real-time optimization of reaction conditions [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9062ZT8Q5C

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

303-42-4

Wikipedia

Metenolone

Dates

Last modified: 08-15-2023
1: Hussain Z, Dastagir N, Hussain S, Jabeen A, Zafar S, Malik R, Bano S, Wajid A, Choudhary MI. Aspergillus niger-mediated biotransformation of methenolone enanthate, and immunomodulatory activity of its transformed products. Steroids. 2016 Aug;112:68-73. doi: 10.1016/j.steroids.2016.04.007. Epub 2016 Apr 29. PubMed PMID: 27133901.
2: Edvardsson B. Hypertensive encephalopathy associated with anabolic-androgenic steroids used for bodybuilding. Acta Neurol Belg. 2015 Sep;115(3):457-8. doi: 10.1007/s13760-014-0378-8. Epub 2014 Oct 16. PubMed PMID: 25319132.
3: Ozdemir O, Bozkurt I, Ozdemir M, Yavuz O. Side effect of metenolone enanthate on rats heart in puberty: morphometrical study. Exp Toxicol Pathol. 2013 Sep;65(6):745-50. doi: 10.1016/j.etp.2012.09.009. Epub 2012 Dec 29. PubMed PMID: 23280519.
4: Socas L, Zumbado M, Pérez-Luzardo O, Ramos A, Pérez C, Hernández JR, Boada LD. Hepatocellular adenomas associated with anabolic androgenic steroid abuse in bodybuilders: a report of two cases and a review of the literature. Br J Sports Med. 2005 May;39(5):e27. Review. PubMed PMID: 15849280; PubMed Central PMCID: PMC1725213.
5: Menon DK. Successful treatment of anabolic steroid-induced azoospermia with human chorionic gonadotropin and human menopausal gonadotropin. Fertil Steril. 2003 Jun;79 Suppl 3:1659-61. PubMed PMID: 12801577.
6: Kicman AT, Cowan DA, Myhre L, Nilsson S, Tomten S, Oftebro H. Effect on sports drug tests of ingesting meat from steroid (methenolone)-treated livestock. Clin Chem. 1994 Nov;40(11 Pt 1):2084-7. PubMed PMID: 7955383.
7: Almustafa M, Doyle FH, Gutteridge DH, Hand DJ, Davis TM, Spinks TJ, Freemantle C, Joplin GF. Effects of treatments by calcium and sex hormones on vertebral fracturing in osteoporosis. Q J Med. 1992 Apr;83(300):283-94. PubMed PMID: 1321457.
8: Frankle M, Borrelli J. The effects of testosterone propionate and methenolone enanthate on the healing of humeral osteotomies in the Wistar rat. J Invest Surg. 1990;3(2):93-113. PubMed PMID: 2285677.
9: Kmieć Z, Kugler P. [Electron microscopic-morphometric and biochemical studies of the kidney of male rats following castration and treatment with an anabolic steroid]. Z Mikrosk Anat Forsch. 1984;98(2):267-76. German. PubMed PMID: 6540507.
10: Shiozawa Z, Yamada H, Mabuchi C, Hotta T, Saito M, Sobue I, Huang YP. Superior sagittal sinus thrombosis associated with androgen therapy for hypoplastic anemia. Ann Neurol. 1982 Dec;12(6):578-80. PubMed PMID: 7159062.
11: Hartmann F, Pompecki R, Desaga U, Frahm H. [Anabolic therapy in metastatic breast cancer]. Med Klin. 1981 Nov 20;76(24):689-91. German. PubMed PMID: 7311930.
12: Krug K. [Pathophysiology of aplastic anemia and its treatment with methenolone enanthate]. Z Gesamte Inn Med. 1980 Nov 15;35(22):809-12. German. PubMed PMID: 7467606.
13: Knöbel H, Becker K. [Effect of an anabolic steroid (methenolone enanthate) on the intra- and extravasal albumin pool in liver cirrhosis]. Z Gastroenterol. 1975 Oct;13(6):583-7. German. PubMed PMID: 1224752.
14: Becker K. [Effect of methenolone enanthate on aocohol-induced fatty liver in the animal experiment]. Acta Hepatogastroenterol (Stuttg). 1972 Jun;19(3):157-60. German. PubMed PMID: 4671362.
15: Kennedy BJ, Yarbro JW. Effect of methenolone enanthate (NSC-64967) in advanced cancer of the breast. Cancer. 1968 Feb;21(2):197-201. PubMed PMID: 4952912.
16: Strubelt O. [Life expectancy of erythrocytes under the influence of the cytostatic 2,3,5-tris-ethyleniminobenzoquinone-(1,4) and the anabolic methenolone enanthate]. Arzneimittelforschung. 1965 Sep;15(9):1051-4. German. PubMed PMID: 5898692.
17: LAGROT F, COSTAGLIOLA M, MICHEAU P, MANSAT C. [BURN PATIENTS OVER LONG PERIODS AND THEIR TREATMENT. THE PLACE OF ANABOLIC STEROIDS (METHENOLONE ENANTHATE)]. Bull Mem Soc Chir Paris. 1965 May 21;55:129-38. French. PubMed PMID: 14345326.
18: LITCHFIELD HR. ANABOLIC EFFECTS OF METHENOLONE ENANTHATE AND METHENOLONE ACETATE IN UNDERWEIGHT PREMATURE INFANTS AND CHILDREN. N Y State J Med. 1965 Mar 1;65:645-8. PubMed PMID: 14251577.
19: DARDENNE P, CANTALA P. [TREATMENT OF SENILE INVOLUTION BY AN ANABOLIZING STEROID (METHENOLONE ENANTHATE)]. Toulouse Med. 1964 Jun;65:787-96. French. PubMed PMID: 14187872.
20: FIXSON U. [Methenolone enanthate (primobolan depot) in postoperative therapy]. Med Welt. 1962 May 12;19:1109-14. German. PubMed PMID: 13893391.

Explore Compound Types